molecular formula C21H21N3O4 B11411112 4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B11411112
M. Wt: 379.4 g/mol
InChI Key: SRGZNDUNJSGWLR-UHFFFAOYSA-N
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Description

4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a synthetic organic compound that belongs to the class of pyrrolo[3,4-c]pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrolo[3,4-c]pyrazole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization of the core: Introduction of hydroxy and methoxy groups on the phenyl rings can be done through electrophilic aromatic substitution reactions.

    Introduction of the propyl group: This can be achieved through alkylation reactions using propyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, forming quinones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, potentially forming alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides, and nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications could include the development of new drugs targeting specific diseases. The compound’s structure suggests potential activity against various biological targets.

Industry

In the industrial sector, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one would depend on its specific biological target. Generally, such compounds might interact with proteins, enzymes, or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one
  • 4-(4-methoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one

Uniqueness

The presence of both hydroxy and methoxy groups on the phenyl rings, along with the propyl group, might confer unique chemical and biological properties to the compound, distinguishing it from its analogs.

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C21H21N3O4/c1-3-10-24-20(12-8-9-15(26)16(11-12)28-2)17-18(22-23-19(17)21(24)27)13-6-4-5-7-14(13)25/h4-9,11,20,25-26H,3,10H2,1-2H3,(H,22,23)

InChI Key

SRGZNDUNJSGWLR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

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